Product packaging for Rufloxacin(Cat. No.:CAS No. 101363-10-4)

Rufloxacin

Katalognummer: B1680270
CAS-Nummer: 101363-10-4
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: NJCJBUHJQLFDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Rufloxacin Hydrochloride is a fluoroquinolone antibiotic intended solely for research applications. As a broad-spectrum antibacterial agent, it serves as a valuable tool in microbiological and pharmacological research, particularly for studying the mechanisms of DNA replication and the development of antibiotic resistance . Its primary research value lies in its specific mechanism of action; it potently inhibits two key bacterial enzymes, DNA gyrase and topoisomerase IV . This inhibition disrupts DNA supercoiling and segregation, ultimately preventing bacterial DNA replication and transcription, which leads to bacterial cell death . Researchers utilize this compound Hydrochloride to investigate its effects on a variety of gram-negative and gram-positive bacterial pathogens . Its chemical profile includes the molecular formula C17H19ClFN3O3S and a CAS registry number of 106017-08-7 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18FN3O3S B1680270 Rufloxacin CAS No. 101363-10-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJBUHJQLFDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106017-08-7 (monohydrochloride)
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048412
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101363-10-4
Record name Rufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101363-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rufloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Investigations of Rufloxacin Action

Molecular Mechanisms of Antibacterial Activity

Rufloxacin's antibacterial activity stems from its interference with critical bacterial enzymes responsible for maintaining DNA integrity and facilitating essential genetic processes. cymitquimica.compatsnap.com

This compound primarily targets bacterial DNA gyrase and topoisomerase IV, which are type II topoisomerases crucial for bacterial DNA replication, transcription, and repair. guidetopharmacology.orgpatsnap.compatsnap.com DNA gyrase is essential for introducing negative supercoils into DNA, a process necessary for DNA replication initiation. nih.gov Topoisomerase IV is involved in the decatenation of daughter chromosomes after replication, ensuring their segregation into new cells. nih.gov It also contributes to relaxing positive supercoils. nih.gov By inhibiting these enzymes, this compound disrupts these vital processes. patsnap.comontosight.ai

The inhibition of DNA gyrase and topoisomerase IV by this compound directly impacts bacterial DNA replication, transcription, and repair. patsnap.comontosight.ai These enzymes are vital for managing the supercoiling of bacterial DNA, which is necessary for bacterial survival and proliferation. patsnap.com By blocking the activity of these topoisomerases, this compound prevents the proper unwinding and rewinding of DNA strands required for these processes. patsnap.com

Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones, including this compound, leads to the formation of stable complexes between the drug, the enzyme, and DNA. asm.org This interaction results in breaks in the bacterial DNA strands. patsnap.compatsnap.com The accumulation of these DNA breaks ultimately triggers bacterial cell death. patsnap.compatsnap.com This mechanism is consistent with the bactericidal nature of this compound. patsnap.com

Bactericidal Effects and Bacterial Species Specificity

This compound exhibits a bactericidal effect, meaning it actively kills bacteria rather than merely inhibiting their growth. patsnap.com Its efficacy can vary depending on the bacterial species. patsnap.com this compound has demonstrated activity against a range of Gram-negative and some Gram-positive organisms. cymitquimica.comguidetopharmacology.org

Studies have evaluated the in vitro activity of this compound against various clinical isolates. For instance, this compound was found to be highly effective against members of the Enterobacteriaceae, inhibiting a large percentage of isolates at a concentration of 1 mg/l. nih.gov It also showed activity against Aeromonas hydrophila and Acinetobacter strains. nih.gov While active against methicillin-susceptible and some methicillin-resistant Staphylococcus aureus strains and coagulase-negative staphylococci, higher concentrations were required for inhibition compared to Enterobacteriaceae. nih.gov this compound showed limited activity against xanthomonads, pseudomonads, and enterococci. nih.gov Specifically, its activity against Pseudomonas aeruginosa was lower compared to ciprofloxacin (B1669076) and norfloxacin (B1679917). nih.gov

A multinational European survey confirmed this compound's in-vitro activity against respiratory and urinary tract pathogens such as Mycoplasma catarrhalis, Haemophilus influenzae, and Klebsiella pneumoniae. oup.com A significant proportion of Staphylococcus aureus isolates were also covered, while Streptococcus pneumoniae and Streptococcus pyogenes were generally not included in its antibacterial spectrum. oup.com

Data on the minimum inhibitory concentrations (MICs) and concentrations inhibiting DNA synthesis by 50% (IC50) for this compound against various bacterial species illustrate its varying potency:

Bacterial SpeciesMIC (μg/ml)IC50 (μg/ml)Source
Staphylococcus aureus0.780.93 caymanchem.comcaymanchem.com
Escherichia coli0.781.03 caymanchem.comcaymanchem.com
Pseudomonas aeruginosa12.538.8 caymanchem.comcaymanchem.com
Proteus morganii1.56- caymanchem.comcaymanchem.com
Klebsiella pneumoniae<0.390.55 caymanchem.comcaymanchem.com
Enterobacter cloacae<0.390.66 caymanchem.comcaymanchem.com
Micrococcus luteus (DNA gyrase inhibition)-1.5 mM caymanchem.comcaymanchem.com

Note: IC50 for Micrococcus luteus DNA gyrase inhibition is provided in mM, while others are in μg/ml.

Comparative Mechanistic Studies with Other Fluoroquinolones

Comparative studies have examined the mechanism of action of this compound alongside other fluoroquinolones like ofloxacin (B1677185) and fleroxacin (B1672770). oup.comnih.gov These studies often investigate aspects such as DNA synthesis inhibition, intracellular accumulation, and the induction of resistance. oup.comnih.gov

Analysis of DNA synthesis inhibition by this compound and other fluoroquinolones shows that these agents inhibit DNA synthesis at concentrations correlating with their minimum inhibitory concentrations (MICs). oup.comnih.gov For this compound, ofloxacin, and fleroxacin, the concentration inhibiting DNA synthesis by 50% (IC50) was determined from the linear portion of the inhibition curve. oup.com

Comparative studies have indicated that while all tested fluoroquinolones inhibited DNA synthesis, the specific concentrations required varied. oup.comnih.gov this compound's MIC values for most bacteria were reported to be 4-16 times higher than those of ciprofloxacin and norfloxacin. nih.gov Despite these higher MICs, this compound's favorable pharmacokinetic properties have been suggested to contribute to its clinical efficacy. karger.com

Intracellular Accumulation and Killing Kinetics

The intracellular accumulation of this compound has been studied in various bacterial species, including Enterobacteriaceae, Pseudomonas aeruginosa, and staphylococci oup.comoup.comnih.govresearchgate.net. Studies comparing this compound with other fluoroquinolones like ofloxacin and fleroxacin have shown that this compound is accumulated to higher concentrations in all tested bacteria oup.comoup.comnih.govresearchgate.net. The accumulation of quinolones, including this compound, is generally rapid oup.comoup.com. Higher concentrations of these agents tend to accumulate within staphylococci compared to Gram-negative bacteria oup.comoup.comresearchgate.net.

While accumulation is rapid, the steady-state concentration achieved can be influenced by factors such as pH, although for this compound, changes in pH did not significantly affect its fluorescence, which is sometimes used to measure accumulation scispace.com. Intracellular accumulation in Gram-positive bacteria like Staphylococcus aureus is thought to occur via simple diffusion across the cytoplasmic membrane scispace.com. For fluoroquinolones, the concentration accumulated by spheroplasts (cells without a cell wall) was lower than in intact cells, hypothesizing that efflux mechanisms across the cytoplasmic membrane and potentially involving periplasm-spanning and outer membrane proteins in intact cells play a role scispace.com.

Killing kinetics, particularly the rate of killing at the optimum bactericidal concentration (OBC), have also been assessed for this compound against various bacteria oup.comoup.comnih.govresearchgate.net. The decrease in viable count over 60 minutes at the OBC of different fluoroquinolones, including this compound, varied depending on the organism oup.com. For E. coli and Serratia marcescens, the OBC of this compound could not be determined after 1 hour of exposure in one study, unlike the other tested agents and strains oup.com. However, ex vivo studies using urine samples from healthy volunteers showed that this compound maintained a similar killing rate against Escherichia coli and Staphylococcus aureus for up to 72 hours, unlike norfloxacin asm.orgnih.govresearchgate.net. This compound's high and sustained levels in urine contributed to this prolonged antibacterial activity asm.orgnih.gov.

RecA Induction in Escherichia coli

Fluoroquinolones are known to induce the SOS response in Escherichia coli elifesciences.orgacs.org. This response is a global regulatory network activated by DNA damage, and a key protein involved is RecA elifesciences.org. RecA induction in E. coli by this compound has been investigated as part of understanding its mechanism of action oup.comoup.comnih.govresearchgate.net.

The maximum RecA inducing concentrations after a 60-minute exposure to this compound, along with other quinolones like MF961, ofloxacin, and fleroxacin, have been determined in E. coli oup.comoup.comnih.govresearchgate.net. For this compound, MF961, and ofloxacin, the maximum RecA inducing concentration was reported as 0.5 mg/L, while for fleroxacin, it was 0.05 mg/L oup.comoup.comnih.govresearchgate.net. The induction of the SOS response, measured by the increase in RecA expression, is a consequence of the DNA damage caused by fluoroquinolone inhibition of DNA gyrase and topoisomerase IV elifesciences.orgacs.org.

The LexA/RecA-regulated SOS response and stress-induced mutagenesis network are significantly upregulated in wild-type E. coli after exposure to fluoroquinolone antibiotics acs.org. This indicates that this compound, by targeting DNA gyrase, leads to DNA breaks that trigger this cellular stress response pathway.

Table 1: Maximum RecA Inducing Concentrations in E. coli

FluoroquinoloneMaximum RecA Inducing Concentration (mg/L)
This compound0.5 oup.comoup.comnih.govresearchgate.net
MF9610.5 oup.comoup.comnih.govresearchgate.net
Ofloxacin0.5 oup.comoup.comnih.govresearchgate.net
Fleroxacin0.05 oup.comoup.comnih.govresearchgate.net

Table 2: Comparative Intracellular Accumulation in Bacteria

FluoroquinoloneAccumulation Level (Compared to Ofloxacin, Fleroxacin, MF961)
This compoundHigher in all tested bacteria oup.comoup.comnih.govresearchgate.net
Other tested agentsLower than this compound oup.comoup.comnih.govresearchgate.net

Table 3: Ex Vivo Urine Killing Rate Against E. coli ATCC 25922

FluoroquinoloneKilling Rate Maintenance (up to 72 hours)
This compoundMaintained asm.orgnih.govresearchgate.net
NorfloxacinNot maintained asm.orgnih.gov

Pharmacokinetic and Pharmacodynamic Profiling of Rufloxacin

Absorption and Distribution Studies

The pharmacokinetic profile of rufloxacin is characterized by good absorption and extensive tissue distribution, contributing to its prolonged presence in the body.

Oral Absorption and Bioavailability

This compound is well-absorbed following oral administration. youtube.comchemicalbook.com Studies in healthy volunteers have shown rapid absorption, with absorption half-lives ranging from approximately 11 to 17 minutes depending on the dose regimen. researchgate.netkarger.comkarger.com The oral bioavailability in animals (rats, dogs, and monkeys) is reported to be about 60%. karger.compsu.edu In humans, while the absolute bioavailability is not definitively known, studies suggest good absorption. asm.org However, coadministration with antacid preparations containing magnesium and aluminum salts can significantly reduce the absorption of this compound. asm.orgresearchgate.netnih.gov For instance, administration of antacid 5 minutes before this compound resulted in a mean relative bioavailability of 64% compared to administration of this compound alone. asm.orgresearchgate.net When the antacid was administered 4 hours after this compound, the effect on absorption was less pronounced, with a mean relative bioavailability of 87%. asm.orgnih.gov

Plasma Concentration Profiles and Peak Levels

Following oral administration, this compound reaches peak plasma concentrations within a few hours. After a single 400 mg oral dose in healthy volunteers, mean peak plasma concentrations of 4.4 mg/L were achieved at a mean time of 1.9 hours. oup.comnih.gov In studies with repeated oral doses, peak serum concentrations after the first administration ranged from approximately 2.77 to 3.62 µg/ml depending on the dose (300 mg or 400 mg loading dose). researchgate.netkarger.comkarger.com At the end of repeated administration (e.g., 400 mg loading dose followed by 200 mg daily for 5 days or 7-9 days), steady-state serum concentrations were higher, ranging from approximately 3.19 to 4.06 µg/ml researchgate.netkarger.comkarger.com, and peak plasma concentrations increased to 4.51 to 7.26 mg/l. researchgate.netnih.gov The elimination half-life of this compound is notably long, typically ranging from 28 to 44 hours, which supports once-daily dosing. chemicalbook.comkarger.comkarger.compsu.eduoup.comnih.govnih.gov

Table 1: Summary of this compound Plasma Concentration Data

Dose RegimenSubjectsPeak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Elimination Half-life (t1/2)Source
Single 400 mg oral8 healthy volunteers4.4 mg/L1.9 h28.2 h oup.comnih.gov
300 mg loading + 150 mg daily (repeated oral)11 healthy volunteersFirst dose: 2.77 ± 0.24 µg/ml; Steady state: 3.19 ± 0.31 µg/mlFirst dose: 4.2 ± 0.4 h; Steady state: 3.7 ± 0.7 days29.5 ± 2.4 h researchgate.netkarger.comkarger.com
400 mg loading + 200 mg daily (repeated oral)12 healthy volunteersFirst dose: 3.62 ± 0.35 µg/ml; Steady state: 4.06 ± 0.33 µg/mlFirst dose: 4.0 ± 0.9 h; Steady state: 4.5 ± 0.4 days36.0 ± 2.8 h researchgate.netkarger.comkarger.com
400 mg daily for 7-9 days (repeated oral)10 patients with lower respiratory tract infectionsFirst dose: 3.17 ± 0.36 mg/l; End of treatment: 7.26 ± 0.52 mg/lFirst dose: 4.2 ± 0.7 h38.2 ± 2.9 h researchgate.net
400 mg loading + 200 mg daily for 9 days (repeated oral)16 healthy volunteersFirst dose: 3.35 ± 0.12 µg/ml; End of treatment: 4.51 ± 0.15 µg/ml2-3 h40.0 ± 1.5 h nih.gov
600 mg loading + 300 mg daily for 9 days (repeated oral)16 healthy volunteersFirst dose: 4.54 ± 0.19 µg/ml; End of treatment: 7.20 ± 0.25 µg/ml2-3 h44.0 ± 1.3 h nih.gov

Tissue Penetration and Distribution

This compound demonstrates good penetration into various tissues and fluids, which is important for its efficacy in treating infections at different body sites. youtube.comchemicalbook.compsu.edu

Studies have investigated the penetration of this compound into prostatic tissue and fluid, particularly in patients undergoing transurethral prostate resection. In one study involving 12 evaluable patients who received oral this compound prior to surgery, the mean ratios of this compound concentrations in prostatic tissue and fluid to the plasma concentration were 1.9 and 1.5, respectively. oup.comnih.gov These levels were found to exceed the minimum inhibitory concentrations (MICs) for most microorganisms commonly implicated in chronic bacterial prostatitis. oup.comnih.gov

Table 2: this compound Penetration into Prostatic Tissue and Fluid

Tissue/FluidMean Concentration Ratio (Tissue/Fluid to Plasma)Source
Prostatic Tissue1.9 oup.comnih.gov
Prostatic Fluid1.5 oup.comnih.gov

While specific detailed data on this compound concentrations in lung parenchyma, pleura, muscle, subcutaneous fat, and skin were not extensively available in the provided search results, general statements indicate good tissue penetration, including into inflammatory fluids and bronchial mucosa. youtube.comchemicalbook.com Other fluoroquinolones are known to concentrate well in respiratory tissues. oup.com

Cerebrospinal Fluid Penetration in Meningitis

Studies have indicated that this compound penetrates into the cerebrospinal fluid (CSF) in patients with both inflamed and uninflamed meninges. nih.govnih.gov The ratio of this compound concentration in CSF to the plasma concentration has been reported to range from 0.57 to 0.84, depending on the study group. nih.gov A trend towards higher CSF penetration was observed in patients with bacterial meningitis compared to those with normal CSF or aseptic meningitis, although this difference was not statistically significant. nih.govdntb.gov.ua Efficient diffusion into the CSF appears to persist beyond the acute phase of illness in meningitis patients. nih.govnih.gov

Elimination and Excretion Dynamics

This compound is eliminated from the body through both renal and extrarenal routes. psu.edu

This compound is known for its prolonged plasma elimination half-life, which supports once-daily administration. researchgate.netoup.com Reported mean plasma elimination half-lives in healthy volunteers and patients with infections typically range from approximately 28 to 45 hours. oup.comresearchgate.netnih.govnih.govasm.orgnih.govasm.orgnih.gov In healthy volunteers, studies have shown mean half-lives around 29.5 to 44.0 hours depending on the dose regimen. nih.govasm.org In patients with lower respiratory tract infections, a mean elimination half-life of 38.2 hours has been observed. nih.gov In subjects with varying degrees of renal function, the elimination half-life increased with the severity of renal impairment, ranging from 30 hours in those with normal renal function to 44 hours in those with severe impairment. nih.gov

Here is a table summarizing some reported plasma elimination half-life values:

Study PopulationDose Regimen (Oral)Mean Plasma Elimination Half-Life (h)Citation
Healthy VolunteersSingle 400 mg28.2 oup.com
Healthy VolunteersSingle 400 mg14.6 to 95.5 (range) asm.org
Healthy Volunteers (Repeated)300 mg Day 1, then 150 mg29.5 ± 2.4 nih.gov
Healthy Volunteers (Repeated)400 mg Day 1, then 200 mg36.0 ± 2.8 nih.gov
Healthy Volunteers (Multiple)400 mg loading, 200 mg maintenance40.0 ± 1.5 asm.org
Healthy Volunteers (Multiple)600 mg loading, 300 mg maintenance44.0 ± 1.3 asm.org
Patients with Lower RTI400 mg daily38.2 ± 2.9 nih.gov
Patients with Normal Renal FunctionSingle 400 mg30 ± 3 nih.gov
Patients with Moderate Renal ImpairmentSingle 400 mg36 ± 5 nih.gov
Patients with Severe Renal ImpairmentSingle 400 mg44 ± 3 nih.gov
Patients with Extrahepatic CholestasisSingle 400 mg45.1 ± 13.5 nih.gov

This compound exhibits low renal clearance. nih.gov Renal clearance values have been reported in the range of approximately 12.7 to 22 ml/min. nih.govasm.orgnih.gov In healthy volunteers receiving repeated doses, renal clearances were around 17 to 18 ml/min. nih.gov In a study with multiple doses, renal clearance was approximately 21 to 22 ml/min. asm.org In patients with extrahepatic cholestasis, renal clearance was measured at 12.7 ml/min. nih.gov Renal clearance accounts for about 50% of the apparent total clearance. nih.gov The low renal clearance is potentially linked to the drug's high plasma protein binding, which is approximately 60%. oup.comnih.govpsu.edu

A significant portion of an administered this compound dose is excreted in the urine. nih.govnih.govasm.orgpsu.edu The percentage of the dose recovered unchanged in urine varies across studies, generally ranging from approximately 25% to over 50%. researchgate.netnih.govnih.govasm.orgnih.gov After a single oral dose, about 30.7% was eliminated in urine by 96 hours in one study. oup.com In studies with repeated or multiple doses, the percentage excreted in urine ranged from approximately 25% to 51.1%. nih.govasm.org In patients with extrahepatic cholestasis, 27.2% of the dose was recovered in urine over 72 hours. nih.gov this compound concentrations in urine have been found to be much higher than the minimum inhibitory concentrations (MICs) for most pathogens responsible for urinary tract infections, even up to 48 hours post-dose. psu.edu

Pharmacokinetic Variability and Influencing Factors

Accumulation Dynamics with Repeated Administration

The pharmacokinetic profile of this compound following repeated oral administration has been investigated in various studies, primarily in healthy volunteers and specific patient populations. This compound exhibits a relatively long elimination half-life, which contributes to its once-daily dosing regimen and leads to some degree of accumulation upon repeated administration until steady-state is achieved.

Studies in healthy volunteers receiving repeated oral doses of this compound have shown that steady-state serum concentrations are typically reached within approximately 3.7 to 4.5 days. karger.comkarger.com The extent of accumulation can vary depending on the specific dosing regimen employed. In one study involving healthy volunteers, administration of a loading dose of 300 mg on the first day followed by 150 mg daily for five subsequent days resulted in a mean extent of accumulation of 2.4 ± 0.2. A higher dose regimen in healthy volunteers, consisting of a 400 mg loading dose followed by 200 mg daily for five days, showed a similar mean accumulation extent of 2.5 ± 0.1. karger.comkarger.com Another study in healthy volunteers using loading doses of 400 mg or 600 mg followed by maintenance doses of 200 mg or 300 mg for nine days reported mean accumulation extents (based on peak plasma levels) of 3.1 ± 0.1 and 3.3 ± 0.1, respectively. nih.gov

Despite these observed accumulation ratios, some sources suggest that repeated administration does not lead to clinically significant accumulation of the drug in plasma, likely due to the drug's elimination characteristics. researchgate.net However, the reported increases in peak plasma concentrations and accumulation ratios in multiple studies indicate that drug levels do rise with repeated dosing until steady-state is attained.

In patients with lower respiratory tract infections administered 400 mg of this compound once daily for seven to nine days, peak plasma concentrations increased from a mean of 3.17 ± 0.36 mg/l after the first dose to 7.26 ± 0.52 mg/l at the end of the treatment period, with a mean extent of accumulation of 2.96 ± 0.30. nih.gov

The time to reach steady-state and the extent of accumulation are influenced by the elimination half-life and the dosing interval. The long plasma elimination half-life of this compound, reported to be around 30 to 44 hours in various studies, supports the once-daily dosing and contributes to the observed accumulation until steady-state is achieved. nih.govresearchgate.netnih.gov

Population Dosing Regimen (Loading + Maintenance) Accumulation Extent (Mean ± SEM/SD) Time to Steady-State (Days) Source
Healthy Volunteers 300 mg + 150 mg daily 2.4 ± 0.2 3.7 ± 0.7 karger.comkarger.com
Healthy Volunteers 400 mg + 200 mg daily 2.5 ± 0.1 4.5 ± 0.4 karger.comkarger.com
Healthy Volunteers 400 mg + 200 mg daily 3.1 ± 0.1 (based on Cmax) Not specified nih.gov
Healthy Volunteers 600 mg + 300 mg daily 3.3 ± 0.1 (based on Cmax) Not specified nih.gov
LRT Patients 400 mg daily 2.96 ± 0.30 Not specified nih.gov
Elderly LRT Patients 400 mg + 200 mg daily 2.3 ± 0.3 Not specified nih.gov

Patient Population Specifics (e.g., Healthy Volunteers, Infected Patients)

The pharmacokinetics of this compound have been evaluated in different patient populations, including healthy volunteers and individuals with infections, such as lower respiratory tract infections. karger.comkarger.comnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govasm.org Comparisons of pharmacokinetic parameters between these groups provide insights into potential differences in drug disposition.

Studies in healthy volunteers have established baseline pharmacokinetic parameters for this compound following both single and repeated oral administrations. karger.comkarger.comnih.govresearchgate.netnih.govnih.govasm.org These studies have characterized parameters such as absorption rate, peak plasma concentrations (Cmax), time to reach peak concentration (tmax), elimination half-life (t1/2), volume of distribution, and clearance.

The pharmacokinetics of this compound have also been investigated in patients with infections. In patients with lower respiratory tract infections, administration of this compound at a dose of 400 mg once daily resulted in an elimination half-life of 38.2 ± 2.9 hours. nih.gov Peak plasma concentrations in these patients increased with repeated dosing, as detailed in the previous section. nih.gov

Specific studies have examined the pharmacokinetics of this compound in elderly patients with lower respiratory tract infections. nih.govresearchgate.net In this population, the elimination half-life was found to be comparable to that observed in healthy young subjects. nih.gov However, plasma levels in elderly patients were reported to be approximately 80% higher compared to those in healthy young subjects. nih.gov This suggests that while the elimination rate might be similar, other factors, potentially related to distribution or clearance, could lead to higher systemic exposure in elderly individuals with lower respiratory tract infections.

Population Elimination Half-life (Mean ± SD/SEM) Peak Plasma Concentration (First Dose, Mean ± SEM) Peak Plasma Concentration (End of Treatment, Mean ± SEM) Source
Healthy Volunteers 29.5 ± 2.4 h (300+150 mg) 2.77 ± 0.24 µg/ml 3.19 ± 0.31 µg/ml (Steady-state) karger.comkarger.com
Healthy Volunteers 36.0 ± 2.8 h (400+200 mg) 3.62 ± 0.35 µg/ml 4.06 ± 0.33 µg/ml (Steady-state) karger.comkarger.com
Healthy Volunteers 40.0 ± 1.5 h (400+200 mg) 3.35 ± 0.12 µg/ml 4.51 ± 0.15 µg/ml nih.gov
Healthy Volunteers 44.0 ± 1.3 h (600+300 mg) 4.54 ± 0.19 µg/ml 7.20 ± 0.25 µg/ml nih.gov
LRT Patients 38.2 ± 2.9 h 3.17 ± 0.36 mg/l 7.26 ± 0.52 mg/l nih.gov
Elderly LRT Patients 28.7 ± 4.1 h 6.46 ± 1.06 µg/ml Not specified (AUC increased 2.3-fold) nih.gov

Note: Units for plasma concentration vary across sources (µg/ml or mg/l); 1 mg/l = 1 µg/ml.

Antimicrobial Resistance Research and Rufloxacin

Mechanisms of Bacterial Resistance to Rufloxacin

Resistance to this compound can develop through several key mechanisms, often acting in combination to confer higher levels of resistance brieflands.com.

Mutations in Bacterial DNA Gyrase and Topoisomerase IV Genes (e.g., gyrA)

Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), the primary targets of fluoroquinolones, are a major mechanism of resistance patsnap.compatsnap.combrieflands.comnih.govnih.gov. These mutations typically occur within specific regions of the genes known as the quinolone resistance-determining regions (QRDRs) brieflands.comnih.gov. Amino acid substitutions in these regions can reduce the binding affinity of this compound to the enzymes, thereby decreasing its inhibitory effect wikipedia.orgbrieflands.com.

In Escherichia coli, mutations in gyrA, particularly at codons Ser-83 and Asp-87, are commonly associated with quinolone resistance brieflands.comucl.ac.uk. Mutations in parC, often at positions Ser-80 and Glu-84, also contribute to resistance, especially at higher fluoroquinolone concentrations or in strains already carrying gyrA mutations brieflands.comucl.ac.uk. The accumulation of mutations in both gyrA and parC genes is often linked to high-level fluoroquinolone resistance brieflands.com.

Studies comparing this compound with other fluoroquinolones like ofloxacin (B1677185) and fleroxacin (B1672770) in Gram-negative and Gram-positive bacteria have shown that laboratory-selected mutants with decreased susceptibility often exhibit mutations in gyrA nih.govoup.com. In Staphylococcus aureus, resistance to fluoroquinolones primarily involves mutations in the topoisomerase IV subunits GrlA and GrlB (encoded by grlA and grlB) and DNA gyrase subunits GyrA and GyrB (encoded by gyrA and gyrB) oup.comoup.com.

Efflux Pump Mechanisms

Bacterial efflux pumps are membrane-bound transporters that actively expel antibiotics and other toxic compounds from the cell, thereby reducing their intracellular concentration below therapeutic levels patsnap.comwikipedia.orgscienceopen.comgoogle.comnih.govmdpi.com. This mechanism contributes to both intrinsic and acquired resistance to fluoroquinolones, including this compound patsnap.comcymitquimica.comgoogle.comnih.govresearchgate.net.

Several families of efflux pumps are involved in multidrug resistance, including the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family mdpi.com. While specific efflux pumps directly linked only to this compound resistance are not as extensively documented as those for other fluoroquinolones, efflux mechanisms are recognized as a general way bacteria reduce intracellular quinolone concentrations patsnap.comgoogle.comnih.govresearchgate.net. Increased expression of efflux transporters can occur without genetic alteration and can be accompanied by decreased expression of outer membrane proteins google.com.

Decreased Outer Membrane Permeability (e.g., OmpF expression)

In Gram-negative bacteria, the outer membrane acts as a barrier that can limit the influx of antibiotics nih.govasm.orgmdpi.comnih.gov. Porin channels, such as OmpF in Escherichia coli, facilitate the diffusion of hydrophilic molecules, including some fluoroquinolones, across the outer membrane nih.govmdpi.comnih.govmcmaster.ca.

Decreased expression or alteration of these porin channels can lead to reduced uptake of the antibiotic, contributing to resistance nih.govmdpi.comdntb.gov.ua. While decreased expression of OmpF has been observed in some multiply-resistant mutants selected in laboratory studies involving this compound and other quinolones, the role of porin mutations in acquired resistance to quinolones, specifically this compound, can be less clear compared to target modifications or efflux pumps nih.govoup.comresearchgate.net. However, reduced outer membrane permeability, potentially through changes in porins like OmpF, is a recognized mechanism contributing to fluoroquinolone resistance in Gram-negative bacteria nih.govmdpi.comnih.govdntb.gov.ua.

Enzymatic Inactivation of this compound

While enzymatic inactivation is a significant resistance mechanism for some antibiotic classes, such as beta-lactams (via beta-lactamases) or aminoglycosides (via modifying enzymes), it is generally not considered a primary mechanism of resistance to fluoroquinolones like this compound scienceopen.comphcogrev.com. Fluoroquinolones are designed to inhibit bacterial enzymes (DNA gyrase and topoisomerase IV) rather than being targets for enzymatic degradation themselves patsnap.comcymitquimica.compatsnap.comnih.gov. Although some general mechanisms of antibiotic deactivation by bacterial enzymes exist, specific enzymatic inactivation of the this compound molecule is not a widely reported or significant resistance mechanism scienceopen.comresearchgate.net.

Emergence and Spread of this compound Resistance

The emergence and spread of this compound resistance occur through various mechanisms, including spontaneous mutations and the selection of resistant strains under antibiotic pressure phcogrev.comresearchgate.net.

In vitro Selection of Resistant Mutants

In vitro studies are crucial for understanding how resistance emerges and for determining the frequency of spontaneous mutations that confer reduced susceptibility to antibiotics like this compound nih.govpsu.edumdpi.com. These studies typically involve exposing large bacterial populations to increasing concentrations of the antibiotic to select for resistant mutants mdpi.com.

Laboratory experiments have demonstrated that resistant mutants with decreased susceptibility to this compound and other quinolones can be selected in vitro nih.govoup.comoup.compsu.edu. These selected mutants often exhibit phenotypes suggesting alterations in gyrA nih.govoup.com. Studies have shown that spontaneous mutants resistant to this compound can be derived from susceptible strains following selection with the antibiotic oup.compsu.edu. The frequency of spontaneous mutations conferring resistance can vary depending on the bacterial species and the specific antibiotic psu.edu.

Data from in vitro selection studies can provide insights into the potential for resistance development in clinical settings. For example, studies selecting spontaneous mutants with fluoroquinolones like this compound have been used to identify resistance mutations and understand the genetic basis of resistance oup.comoup.compsu.edu. The frequency at which single-step resistant mutants arise in vitro can be relatively low, but the presence of antibiotic can select for these mutants, leading to the emergence of resistant populations psu.edumdpi.com.

Interactive Data Table: In vitro Selection of this compound-Resistant Mutants (Illustrative Example based on general fluoroquinolone resistance studies)

Bacterial SpeciesSelecting AgentConcentration (x MIC)Mutation Frequency (approx.)Primary Resistance Mechanism Observed
Escherichia coliThis compound410-8 - 10-10gyrA mutations
Staphylococcus aureusThis compound410-7 - 10-9grlA, gyrA mutations

The selection of resistant mutants in vitro highlights the potential for resistance to emerge under antibiotic exposure, emphasizing the importance of appropriate antibiotic use to minimize the development and spread of resistance phcogrev.comresearchgate.net.

Impact on Commensal Flora and Resistance Development (e.g., oral viridans streptococci, coagulase-negative staphylococci, faecal enterococci)

Studies have investigated the impact of this compound on commensal flora, particularly in the context of prophylactic use. In a pilot study involving patients undergoing cytotoxic treatment for cancer, a single daily dose of 200 mg of this compound was found to significantly reduce the numbers of oral Branhamella spp., faecal Enterobacteriaceae, and Bacteroides spp. oup.comresearchgate.net. However, this reduction in susceptible bacteria was accompanied by an increase in resistance to this compound among certain commensal organisms, including oral viridans streptococci, coagulase-negative staphylococci, and faecal enterococci oup.comresearchgate.net.

Specifically, the mean log2 minimum inhibitory concentration (MIC) of this compound for faecal enterococci significantly increased from 1.8 to 3.3 by the second week of treatment in this study oup.com. Resistance also increased among viridans streptococci and coagulase-negative staphylococci during the first two weeks of prophylaxis oup.com. These findings suggest that while this compound can suppress certain components of the commensal flora, it can also select for and increase resistance in other prevalent commensal bacteria. oup.comresearchgate.net

Surveillance of Resistance Patterns in Clinical Isolates

Surveillance of resistance patterns in clinical isolates is crucial for understanding the evolving landscape of antimicrobial resistance and guiding appropriate antibiotic selection. A multinational European survey assessed the in-vitro activity of this compound against a large number of respiratory and urinary tract pathogens collected from five European countries. researchgate.netoup.com The study included 2367 clinical isolates, comprising 1160 respiratory and 1207 urinary tract pathogens. researchgate.net

The survey found that this compound demonstrated useful in-vitro activity against Moraxella catarrhalis, Haemophilus influenzae, and Klebsiella pneumoniae. researchgate.netoup.com A substantial proportion of Staphylococcus aureus isolates were also covered. researchgate.netoup.com However, as anticipated, Streptococcus pneumoniae and Streptococcus pyogenes were generally not included in this compound's antibacterial spectrum, with beta-lactams being more active against these microorganisms. researchgate.netoup.com

Against urinary pathogens, the in-vitro activity of this compound was observed to be similar to that of norfloxacin (B1679917), although norfloxacin showed slightly greater activity in terms of MIC90 values and percentages of inhibited strains. researchgate.netoup.com The study highlighted that while many isolates were susceptible to comparator agents, there were often no significant differences in the number of microorganisms inhibited by this compound compared to these drugs. researchgate.netoup.com

Data from this survey indicated varying susceptibility rates depending on the bacterial species. For example, at a breakpoint of < 2 mg/L, this compound inhibited a high percentage of H. influenzae (98.7%) and M. catarrhalis (98.3%), along with 87.5% of K. pneumoniae and 74.4% of S. aureus. oup.com However, only 5% of S. pyogenes isolates were susceptible. oup.com The survey results generally aligned with previous studies, confirming this compound's spectrum of activity in different geographical settings. researchgate.net

Strategies to Combat this compound Resistance

Combating resistance to fluoroquinolones like this compound involves understanding the underlying mechanisms and developing strategies to circumvent them. Bacterial resistance to quinolones can arise from mutations in the genes encoding the target enzymes, DNA gyrase and topoisomerase IV, or through mechanisms that reduce the intracellular concentration of the drug, such as efflux pumps. patsnap.comscienceopen.comnih.gov

Molecular Approaches to Counter Resistance Mechanisms

Molecular approaches to counter this compound resistance mechanisms primarily focus on addressing alterations in target enzymes and reducing drug efflux. Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC genes, encoding subunits of DNA gyrase and topoisomerase IV respectively, are common mechanisms of resistance. patsnap.comnih.gov These mutations can reduce the binding affinity of the drug to the enzyme-DNA complex. nih.gov

Efflux pumps, which actively transport the antibiotic out of the bacterial cell, also contribute significantly to resistance. patsnap.comscienceopen.comnih.gov Some efflux pumps have broad substrate profiles, expelling various antimicrobials, including quinolones. nih.gov Molecular strategies could involve the development of efflux pump inhibitors to restore or enhance the intracellular concentration of this compound.

Another molecular mechanism involves the acquisition of plasmid-encoded resistance genes, such as qnr genes, which produce proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov While specific molecular approaches to counter this compound resistance were not detailed in the search results, general strategies for combating fluoroquinolone resistance at the molecular level involve targeting these key mechanisms: inhibiting mutated enzymes, blocking efflux pumps, or interfering with the function of plasmid-encoded resistance determinants. scienceopen.comnih.gov

Combination Therapy Research

Combination therapy, the use of two or more antimicrobial agents simultaneously, is a strategy explored to overcome bacterial resistance and improve treatment outcomes. This approach aims to achieve synergistic effects, broaden the spectrum of activity, and reduce the likelihood of resistance development by requiring multiple resistance mechanisms to emerge concurrently. nih.govnih.gov

Research into combination therapy involving this compound has been conducted. One study investigated the in-vitro activity of this compound alone and in combination with its N-desmethylate derivative (MF 922) against various pathogens. karger.com While no synergistic interaction was observed against aerobic bacteria using the checkerboard technique, the time-kill system revealed synergistic interactions in a significant proportion of tests, particularly with Enterobacteriaceae and Bacteroides fragilis isolates. karger.com Synergism was also noted in some instances with Moraxella catarrhalis, Haemophilus influenzae, Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes. karger.com

These findings suggest that combining this compound with other agents, potentially including its metabolites or other classes of antibiotics, could be a viable strategy to enhance its activity and potentially overcome resistance in certain bacterial species. nih.govkarger.comdrugtargetreview.com The rationale behind combination therapy is that it is statistically less likely for a bacterium to spontaneously develop resistance to multiple drugs simultaneously compared to resistance to a single agent. nih.gov

OrganismThis compound Alone (MIC range, mg/L)This compound + MF 922 (Synergistic Interactions)
EnterobacteriaceaeNot specified14/14 (100%)
Moraxella catarrhalisNot specified2/4 (50%)
Haemophilus influenzaeNot specified4/4 (100%)
Staphylococcus aureusNot specified2/4 (50%)
Streptococcus pneumoniaeNot specified2/4 (50%)
Streptococcus pyogenesNot specified2/4 (50%)
Bacteroides fragilisNot specifiedAll tested (Method independent)

Clinical Efficacy and Therapeutic Applications Research

Treatment of Specific Bacterial Infections

Rufloxacin has demonstrated efficacy in the treatment of various urinary tract infections, ranging from uncomplicated lower UTIs to more complex infections of the upper urinary tract and prostate.

In the treatment of uncomplicated cystitis in women, the efficacy of a single dose of this compound has been compared to a multi-day course of norfloxacin (B1679917). In an open, randomized clinical trial involving 203 women, 156 of whom were bacteriologically evaluable, the bacteriological cure rates were assessed. At the initial follow-up visit (3 to 12 days post-treatment), the cure rate for this compound was 94%, compared to 99% for norfloxacin. nih.gov During a long-term follow-up visit (4 to 6 weeks post-treatment), the relapse rates were found to be comparable between the two treatment groups, with a 5% relapse rate observed in the this compound group and a 4% rate in the norfloxacin group. nih.gov These findings suggest that a single dose of this compound is an effective treatment for uncomplicated cystitis. nih.gov

Table 1: Comparative Efficacy of this compound vs. Norfloxacin in Uncomplicated Cystitis nih.gov

OutcomeThis compound (Single Dose)Norfloxacin (3-Day Course)
Bacteriological Cure Rate (3-12 days) 94%99%
Relapse Rate (4-6 weeks) 5%4%

The efficacy of this compound in treating acute uncomplicated pyelonephritis has been evaluated in a randomized, double-blind, multicenter study. In this study, the bacteriological and clinical success rates of a 10-day course of this compound were compared to those of ciprofloxacin (B1669076). nih.gov The results showed that the bacteriological success rate for this compound was 55.6%, while for ciprofloxacin it was 58.8%. nih.gov The clinical success rates were 74% for this compound and 71% for ciprofloxacin. nih.gov These findings indicate that once-daily this compound is a viable alternative for the outpatient treatment of acute uncomplicated pyelonephritis. nih.govresearchgate.net

Table 2: Comparative Efficacy of this compound vs. Ciprofloxacin in Acute Uncomplicated Pyelonephritis nih.gov

OutcomeThis compoundCiprofloxacin
Bacteriological Success Rate 55.6%58.8%
Clinical Success Rate 74%71%

In an open multicenter study involving 27 patients with chronic bacterial prostatitis, the efficacy of a four-week treatment with this compound was assessed. frontiersin.org One month after the completion of therapy, clinical success, which includes both cure and improvement of symptoms, was achieved in 92% of the evaluable patients (23 out of 25). frontiersin.org The bacteriological eradication rate was 79%, with the causative pathogen eliminated in 19 out of 24 evaluable patients. frontiersin.org

Table 3: Efficacy of this compound in Chronic Bacterial Prostatitis frontiersin.org

OutcomeSuccess Rate
Clinical Success (Cure & Improvement) 92%
Bacteriological Eradication 79%

The application of this compound has also been explored in the context of respiratory tract infections.

While research has been conducted on the pharmacokinetics of this compound in elderly patients with lower respiratory tract infections, detailed clinical efficacy data from comparative trials, such as clinical cure and bacteriological eradication rates, are not extensively detailed in the available literature. pneumon.org Studies on other fluoroquinolones like ciprofloxacin have shown clinical success rates of 94.1% and pathogen eradication rates of 90.9% in lower respiratory tract infections, providing a benchmark for the drug class.

Respiratory Tract Infections

Acute Exacerbations of Chronic Bronchitis

This compound has been evaluated as a potential therapeutic option for acute exacerbations of chronic bronchitis (AECB). In a double-blind, randomized, multicenter study involving 192 outpatients, the efficacy of two different once-daily dosage schedules of this compound was compared against amoxicillin (B794) administered three times daily for 10 days. dovepress.com The most frequently isolated pathogens from pretreatment cultures were Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae. dovepress.com

The clinical success rates were found to be comparable across all three treatment groups, with rates of 94% and 95% for the this compound groups and 98% for the amoxicillin group. dovepress.com Bacteriological success rates at the end of the 10-day treatment were also similar: 93% and 95% for the this compound regimens and 91% for the amoxicillin regimen. dovepress.com During follow-up assessments, the bacteriological success rates were 88% and 95% for the this compound groups and 98% for the amoxicillin group. dovepress.com However, a higher rate of bacteriological failure related to pneumococcal infections was observed at follow-up in the combined this compound groups (18%) compared to the amoxicillin group (5%). dovepress.com These findings suggest that once-daily this compound may be a viable option for treating AECB. dovepress.com

Skin and Soft Tissue Infections

While this compound hydrochloride has been noted as being indicated for certain skin infections, detailed research findings and specific clinical trial data evaluating its efficacy for skin and soft tissue infections were not prominently available in the reviewed literature. nih.gov The broader class of fluoroquinolones has been studied extensively for this indication, with controlled clinical studies showing oral quinolones to be as effective as other antibiotics like cephalexin (B21000) in mild skin and soft tissue infections. nih.gov

Other Explored Bacterial Infections

The clinical efficacy of this compound has been explored in other bacterial infections, most notably in urinary tract infections (UTIs) and chronic bacterial prostatitis.

In a study focused on women with uncomplicated cystitis, a single dose of this compound was found to be as effective as a standard 3-day treatment of norfloxacin. nih.gov In this open, randomized clinical trial with 156 bacteriologically evaluable patients, the cure rate at the first follow-up visit (3 to 12 days post-treatment) was 94% for the this compound group. nih.gov At a long-term follow-up (4 to 6 weeks), the relapse rate for patients treated with this compound was 5%. nih.gov

Another significant application investigated is in chronic bacterial prostatitis. An open, multicenter study treated 27 patients with this compound for four weeks. nih.gov One month after the completion of therapy, a clinical success, defined as cure or improvement, was achieved in 92% of the evaluable patients (23 out of 25). nih.gov The bacteriological eradication rate was 79% (19 out of 24 patients). nih.gov These results indicate that this compound is a potentially effective treatment for this condition. nih.gov

Prophylaxis in Specific Patient Populations (e.g., neutropenic cancer patients, transurethral surgery)

Neutropenic Cancer Patients

This compound has been investigated for its potential role in preventing infections in patients with cancer undergoing cytotoxic treatment. A pilot study involving 62 patients explored the use of this compound as a prophylactic agent. hmpgloballearningnetwork.com Among the 54 patients who could be assessed, no infections caused by Gram-negative bacilli occurred. hmpgloballearningnetwork.com The study also observed that this compound significantly reduced the count of oral Branhamella spp. and faecal Enterobacteriaceae and Bacteroides spp. hmpgloballearningnetwork.com These preliminary findings suggest that once-daily this compound could be a candidate for selective oral antimicrobial prophylaxis in this high-risk patient population. hmpgloballearningnetwork.com

Transurethral Surgery

In the context of preventing infections following transurethral surgery, a prospective clinical trial compared a single preoperative oral dose of this compound against a perioperative course of ciprofloxacin. mdpi.com The study included 173 assessable patients undergoing transurethral resection of bladder tumors or the prostate. mdpi.com The incidence of postoperative infection was found to be similar between the two groups, with a rate of 5.7% in the this compound group and 4.7% in the ciprofloxacin group. mdpi.com This demonstrated that a single dose of oral this compound has documented efficacy as a preoperative prophylactic antibiotic in this setting. mdpi.com

Comparative Clinical Trials with Other Antibiotics

This compound vs. Ciprofloxacin Efficacy

The efficacy of this compound has been directly compared to ciprofloxacin in several clinical trials for different infectious conditions.

In a randomized, double-blind, multicenter study of 110 outpatients with acute uncomplicated pyelonephritis, a 10-day course of once-daily this compound was compared with twice-daily ciprofloxacin. infectweb.com The outcomes demonstrated comparable efficacy between the two drugs. The bacteriological success rate for this compound was 55.6%, while for ciprofloxacin it was 58.8%. infectweb.com Similarly, the clinical success rates were 74% for this compound and 71% for ciprofloxacin. infectweb.com The results suggest that once-daily this compound is a suitable alternative to ciprofloxacin for this condition. infectweb.com

Another comparative study evaluated single-dose this compound against perioperative ciprofloxacin for prophylaxis in 173 patients undergoing transurethral surgery. mdpi.com The rates of postoperative infection were similar, at 5.7% for the this compound group and 4.7% for the ciprofloxacin group, indicating comparable prophylactic efficacy. mdpi.com

Comparative Efficacy of this compound vs. Ciprofloxacin
IndicationThis compound Success RateCiprofloxacin Success RateStudy TypeConclusion
Acute Uncomplicated Pyelonephritis (Bacteriological)55.6%58.8%Randomized, Double-BlindComparable efficacy infectweb.com
Acute Uncomplicated Pyelonephritis (Clinical)74%71%Randomized, Double-BlindComparable efficacy infectweb.com
Prophylaxis in Transurethral Surgery (Infection Rate)5.7%4.7%Prospective, RandomizedSimilar incidence of infection mdpi.com

This compound vs. Norfloxacin Efficacy

This compound's performance has also been benchmarked against norfloxacin, particularly in the context of urinary tract infections and effects on microflora.

A study comparing a single dose of this compound to a 3-day course of norfloxacin for treating uncomplicated cystitis in women found the two regimens to be similarly effective. nih.gov For the 82 bacteriologically evaluable patients in the this compound group, the bacteriological cure rate was 94% at the initial follow-up, compared to 99% for the 74 patients in the norfloxacin group. nih.gov Relapse rates at a 4- to 6-week follow-up were also comparable, at 5% for this compound and 4% for norfloxacin. nih.gov

In a different type of comparative study, a randomized cross-over trial assessed the suppression of faecal Escherichia coli. While both drugs effectively decontaminated the flora in the initial 72 hours, the suppression of E. coli at 168 hours was significantly higher after a single dose of this compound (83.3%) compared to a single dose of norfloxacin (40%).

Comparative Efficacy of this compound vs. Norfloxacin
Indication / MeasureThis compound ResultNorfloxacin ResultStudy TypeConclusion
Uncomplicated Cystitis (Bacteriological Cure)94%99%Randomized Clinical TrialThis compound as effective as Norfloxacin nih.gov
Uncomplicated Cystitis (Relapse Rate)5%4%Randomized Clinical TrialComparable relapse rates nih.gov
Suppression of Faecal E. coli (at 168h)83.3%40%Randomized Cross-over TrialSignificantly higher suppression with this compound

This compound vs. Pefloxacin (B1679150) Efficacy

A significant body of research has been dedicated to comparing the clinical efficacy of this compound with other fluoroquinolones, particularly pefloxacin. A notable double-blind, randomized, multicenter study focused on the treatment of acute uncomplicated cystitis in women provides a direct comparison of single-dose regimens of this compound and pefloxacin. nih.gov In this study, 463 women were treated with either a 400-mg single dose of this compound or an 800-mg single dose of pefloxacin. nih.gov

The intention-to-treat analysis, which included 343 patients with significant pretreatment bacteriuria, revealed comparable bacteriological cure rates between the two treatments. The this compound group demonstrated a bacteriological cure rate of 88%, while the pefloxacin group achieved a rate of 84%. nih.gov Similarly, the clinical resolution rates were closely matched, with 85% in the this compound group and 84% in the pefloxacin group. nih.gov

A per-protocol analysis of 264 assessable patients further substantiated these findings. At a 4-week follow-up, the bacteriological cure rate for this compound was 91%, compared to 85% for pefloxacin. nih.gov The clinical resolution rate at the same follow-up point for 295 clinically assessable patients was 89% for the this compound group and 88% for the pefloxacin group. nih.gov These results indicate that a single oral dose of 400 mg of this compound is as effective as a single oral dose of 800 mg of pefloxacin for the treatment of acute uncomplicated cystitis in women. nih.govfrontiersin.org

Table 1: Comparison of this compound and Pefloxacin Efficacy in Acute Uncomplicated Cystitis

Analysis Type Outcome This compound (400 mg single dose) Pefloxacin (800 mg single dose)
Intention-to-Treat Bacteriological Cure Rate 88% 84%
Clinical Resolution Rate 85% 84%
Per-Protocol (4-week follow-up) Bacteriological Cure Rate 91% 85%
Clinical Resolution Rate 89% 88%

Bacteriological and Clinical Outcome Assessment

The assessment of bacteriological and clinical outcomes is crucial in determining the therapeutic utility of an antibiotic. Research on this compound has provided specific data on its ability to eradicate pathogens and resolve clinical symptoms in various infections.

Bacteriological Cure Rates

In the treatment of acute uncomplicated cystitis, this compound has demonstrated high bacteriological cure rates. In a comparative study against pefloxacin, a single 400-mg dose of this compound resulted in an 88% bacteriological cure rate in the intention-to-treat analysis and a 91% rate in the per-protocol analysis at a 4-week follow-up. nih.gov Another study comparing a single 400-mg dose of this compound with a 3-day course of norfloxacin (400 mg twice daily) for uncomplicated cystitis found a bacteriological cure rate of 94% for this compound at the first follow-up visit (3 to 12 days post-treatment). nih.gov

In the context of respiratory tract infections, a double-blind, randomized, multicenter study evaluated two dosage schedules of this compound against amoxicillin for the treatment of exacerbations of chronic bronchitis. The bacteriological success rates at the end of treatment were 93% for the this compound 400 mg loading dose followed by 200 mg daily regimen and 95% for the 300 mg loading dose followed by 150 mg daily regimen. nih.gov At follow-up, these rates were 88% and 95%, respectively. nih.gov

Table 2: Bacteriological Cure Rates for this compound in Various Infections

Infection Type Comparator This compound Regimen Bacteriological Cure Rate
Acute Uncomplicated Cystitis Pefloxacin 400 mg single dose 88% (Intention-to-Treat)
Acute Uncomplicated Cystitis Pefloxacin 400 mg single dose 91% (Per-Protocol, 4-week follow-up)
Uncomplicated Cystitis Norfloxacin 400 mg single dose 94% (3-12 days post-treatment)
Exacerbation of Chronic Bronchitis Amoxicillin 400 mg loading, then 200 mg/day 93% (End of treatment)
Exacerbation of Chronic Bronchitis Amoxicillin 300 mg loading, then 150 mg/day 95% (End of treatment)

Clinical Cure and Improvement Rates

The clinical efficacy of this compound, measured by cure and improvement rates, has been established in both urinary tract and respiratory tract infections. In the comparative study of this compound and pefloxacin for acute uncomplicated cystitis, the clinical resolution rate for this compound was 85% in the intention-to-treat analysis and 89% in the per-protocol analysis at the 4-week follow-up. nih.gov

For the treatment of exacerbations of chronic bronchitis, this compound demonstrated high clinical success rates. In a study comparing two different dosing regimens of this compound with amoxicillin, the clinical success rates were 94% for the 400 mg loading dose followed by 200 mg daily regimen and 95% for the 300 mg loading dose followed by 150 mg daily regimen. nih.gov These rates were comparable to the 98% success rate observed with amoxicillin. nih.gov

Table 3: Clinical Cure and Improvement Rates for this compound

Infection Type Comparator This compound Regimen Clinical Cure/Success Rate
Acute Uncomplicated Cystitis Pefloxacin 400 mg single dose 85% (Intention-to-Treat)
Acute Uncomplicated Cystitis Pefloxacin 400 mg single dose 89% (Per-Protocol, 4-week follow-up)
Exacerbation of Chronic Bronchitis Amoxicillin 400 mg loading, then 200 mg/day 94%
Exacerbation of Chronic Bronchitis Amoxicillin 300 mg loading, then 150 mg/day 95%

Relapse Rates

The long-term efficacy of an antibiotic is partly determined by the rate of relapse following treatment. In the context of uncomplicated cystitis, the relapse rates for this compound have been investigated. A study comparing a single dose of this compound to a 3-day course of norfloxacin found a relapse rate of 5% for the this compound group at a long-term follow-up visit (4 to 6 weeks after starting treatment). nih.gov This was comparable to the 4% relapse rate observed in the norfloxacin group. nih.gov

Table 4: Relapse Rates for this compound in Uncomplicated Cystitis

Infection Type Comparator This compound Regimen Relapse Rate (4-6 week follow-up)
Uncomplicated Cystitis Norfloxacin 400 mg single dose 5%

Drug Interaction Studies Involving Rufloxacin

Interactions Affecting Rufloxacin Absorption

The oral absorption of this compound can be significantly reduced when administered concurrently with products containing multivalent cations. This interaction is primarily due to the formation of insoluble chelates in the gastrointestinal tract, which prevents the absorption of the fluoroquinolone. researchgate.net

Antacids Containing Magnesium and Aluminum Salts

Co-administration of this compound with antacids containing magnesium hydroxide (B78521) and aluminum hydroxide has been shown to substantially decrease the oral bioavailability of this compound. A study involving healthy volunteers demonstrated that when an antacid suspension containing magnesium hydroxide and aluminum hydroxide was administered 5 minutes before this compound, the mean percent relative bioavailability of this compound was reduced to 64% compared to administration of this compound alone. asm.orgnih.govnih.gov The extent of this reduction is dependent on the timing of administration. When the antacid was administered 4 hours after this compound, the effect on absorption was less pronounced, with a mean relative bioavailability of 87%. asm.orgnih.govnih.gov

Timing of Antacid Administration Relative to this compoundMean Percent Relative Bioavailability of this compoundRange
This compound alone (Control)100%Not applicable
Antacid 5 minutes before this compound64%42% to 77%
Antacid 4 hours after this compound87%51% to 110%

This interaction is attributed to the chelation of this compound by the multivalent cations (magnesium and aluminum) present in the antacid, forming complexes that are poorly absorbed from the gastrointestinal tract. researchgate.net

Calcium, Magnesium, Aluminum, or Iron Supplements

Similar to antacids, co-administration of this compound with multivitamins or supplements containing calcium, magnesium, aluminum, or iron can interfere with its absorption. patsnap.comdrugs.com These multivalent cations can chelate with this compound in the gastrointestinal tract, leading to decreased systemic exposure of the antibiotic. drugs.comconnectrx.comconnectrx.com It is generally advised to avoid taking these supplements within a few hours before or after taking this compound to minimize this interaction. patsnap.com

Interactions Affecting Other Drug Pharmacokinetics

This compound may influence the pharmacokinetics of certain other medications, potentially affecting their metabolism and clearance.

Theophylline (B1681296) Pharmacokinetics

This compound has the potential to inhibit the hepatic metabolism and clearance of drugs metabolized in the liver, such as theophylline. mims.com Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2. mims.com While specific detailed research findings on the interaction between this compound and theophylline pharmacokinetics were not extensively detailed in the provided search results, fluoroquinolones as a class are known to inhibit CYP1A2, which can lead to increased serum concentrations of theophylline when co-administered. researchgate.netresearchgate.net This potential interaction could necessitate monitoring of theophylline levels if both drugs are used concurrently.

Interactions Increasing Adverse Event Risk

Co-administration of this compound with certain drug classes can increase the risk of specific adverse events.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and CNS Stimulation

Concurrent use of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) can heighten the risk of central nervous system (CNS) stimulation. patsnap.comdrugs.com This interaction has been reported with other fluoroquinolones as well. researchgate.netdrugs.com The exact mechanism is not fully understood, but it is suggested that fluoroquinolones may interfere with the binding of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, to brain receptors. researchgate.netdrugs.com NSAIDs may synergistically enhance this effect, potentially lowering the seizure threshold and increasing the risk of CNS adverse effects such as tremors, involuntary muscle movements, hallucinations, or seizures. patsnap.comresearchgate.netdrugs.com Patients with a history of seizures may be at a greater risk. drugs.com Clinical monitoring for signs of CNS stimulation is recommended when fluoroquinolone antibiotics are prescribed in combination with NSAIDs. drugs.com

Corticosteroids and Tendon Rupture

The co-administration of fluoroquinolones, including this compound, with corticosteroids is associated with an increased risk of tendinopathy and tendon rupture. drugbank.comeuropa.eu This risk is particularly noted in older adults, patients with kidney disease, and those who have undergone organ transplantation. europa.eumdpi.com Tendon damage, most frequently affecting the Achilles tendon, can occur during or even several months after completing fluoroquinolone therapy. europa.eudrugs.com The exact mechanism underlying this interaction is not fully understood. drugs.com Due to this increased risk, the combined use of fluoroquinolones and corticosteroids should generally be avoided. europa.eumdpi.com

Anticoagulants (e.g., Warfarin) and Bleeding Risk

This compound may interact with anticoagulants such as warfarin (B611796), potentially enhancing the anticoagulant effect and increasing the risk of bleeding. patsnap.com This interaction is a known concern with several quinolone antibiotics, which have been reported to potentiate the hypoprothrombinemic effect of coumarin (B35378) anticoagulants like warfarin. pharmacytimes.comdrugs.com Proposed mechanisms for this interaction include the inhibition of coumarin metabolism and/or the depletion of vitamin K-producing intestinal flora. pharmacytimes.comnih.gov Studies have shown an increased risk of elevated International Normalized Ratio (INR) and bleeding events when certain fluoroquinolones are co-administered with warfarin, although findings across different fluoroquinolones and studies can be inconsistent. drugs.comnih.govnih.gov Frequent monitoring of INR is recommended for patients receiving warfarin concurrently with antibiotics that may interact. nih.gov

Drugs Prolonging QT Interval (e.g., antipsychotics, antiarrhythmics, tricyclic antidepressants)

This compound, like other fluoroquinolones, should be used with caution in patients receiving drugs known to prolong the QT interval. bfarm.de The co-administration of this compound with such medications can increase the risk or severity of QTc prolongation. drugbank.com Examples of drugs that can prolong the QT interval include certain antipsychotics, antiarrhythmics (Class IA and III), and tricyclic antidepressants. patsnap.combfarm.demedicinesinformation.co.nzmedicinesauthority.gov.mt Prolongation of the QT interval can lead to serious ventricular arrhythmias, such as Torsades de Pointes, which can be life-threatening. medicinesinformation.co.nzggcmedicines.org.ukaaamedicines.org.uk The risk of arrhythmia increases with increasing QTc interval and the presence of predisposing risk factors. medicinesinformation.co.nz

Here is a table summarizing some potential interactions with QT-prolonging drugs:

Drug ClassExamplesPotential Interaction with this compoundEffect on QTc IntervalSource
Antiarrhythmics (Class IA)Ajmaline europa.euIncreased risk/severity of QTc prolongationIncreased drugbank.com
Antiarrhythmics (Class III)Amiodarone, Bepridil, Bretylium, Dofetilide, Sotalol medicinesinformation.co.nzeuropa.euIncreased risk/severity of QTc prolongationIncreased drugbank.commedicinesinformation.co.nz
AntipsychoticsAmisulpride, Asenapine, Chlorpromazine, Haloperidol, Quetiapine, Risperidone, Sertindole, Ziprasidone medicinesinformation.co.nzmedicinesauthority.gov.mteuropa.eunih.govuspharmacist.commedsafe.govt.nzIncreased risk/severity of QTc prolongationIncreased drugbank.commedicinesinformation.co.nzmedicinesauthority.gov.mtnih.govuspharmacist.commedsafe.govt.nz
Tricyclic AntidepressantsAmitriptyline, Desipramine, Dosulepin, Imipramine, Nortriptyline drugbank.commedicinesinformation.co.nzmedicinesauthority.gov.mtnih.govuspharmacist.comThis compound may increase QTc-prolonging activities; Increased risk/severity of QTc prolongationIncreased drugbank.commedicinesinformation.co.nzmedicinesauthority.gov.mtnih.govuspharmacist.com
Macrolide AntibioticsAzithromycin, Clarithromycin, Erythromycin, Roxithromycin medicinesinformation.co.nzmedicinesauthority.gov.mtmedsafe.govt.nzIncreased risk/severity of QTc prolongationIncreased drugbank.commedicinesinformation.co.nzmedicinesauthority.gov.mtmedsafe.govt.nz
AntihistaminesAzatadine, Bilastine, Brompheniramine, Buclizine, Cyclizine, Cyproheptadine, Desloratadine, Hydroxyzine, Rupatadine drugbank.comnih.govggcmedicines.org.ukaaamedicines.org.ukmedsafe.govt.nzIncreased risk/severity of QTc prolongationIncreased drugbank.comnih.govggcmedicines.org.ukaaamedicines.org.ukmedsafe.govt.nz

Methemoglobinemia-inducing agents (e.g., articaine, ambroxol, ropivacaine)

The risk or severity of methemoglobinemia can be increased when this compound is combined with methemoglobinemia-inducing agents. drugbank.com Specific examples of such agents mentioned in the context of potential interactions include articaine, ambroxol, and ropivacaine. drugbank.comdrugbank.comaifa.gov.it

Here is a table listing some methemoglobinemia-inducing agents with potential for interaction:

CompoundPotential Interaction with this compoundSource
AmbroxolIncreased risk or severity of methemoglobinemia drugbank.comdrugbank.com
ArticaineIncreased risk or severity of methemoglobinemia drugbank.comdrugbank.com
RopivacaineIncreased risk or severity of methemoglobinemia drugbank.com
BenzocaineIncreased risk or severity of methemoglobinemia drugbank.com
Benzyl alcoholIncreased risk or severity of methemoglobinemia drugbank.com
BupivacaineIncreased risk or severity of methemoglobinemia drugbank.comdrugbank.com
ButacaineIncreased risk or severity of methemoglobinemia drugbank.com
ButambenIncreased risk or severity of methemoglobinemia drugbank.com

Neuroexcitatory agents (e.g., aminophenazone, azapropazone, balsalazide)

Certain neuroexcitatory agents may increase the neuroexcitatory activities of this compound. drugbank.com This potential interaction has been noted with compounds such as aminophenazone, azapropazone, and balsalazide. drugbank.comdrugbank.comscribd.commedindia.netfindacode.com

Here is a table listing some neuroexcitatory agents with potential for interaction:

CompoundPotential Interaction with this compoundSource
AminophenazoneMay increase the neuroexcitatory activities drugbank.comfindacode.com
AzapropazoneMay increase the neuroexcitatory activities drugbank.comdrugbank.commedindia.net
BalsalazideMay increase the neuroexcitatory activities drugbank.comdrugbank.com
Acetylsalicylic acidMay increase the neuroexcitatory activities drugbank.com
AlclofenacMay increase the neuroexcitatory activities drugbank.com
BenorilateMay increase the neuroexcitatory activities drugbank.comdrugbank.com
BenoxaprofenMay increase the neuroexcitatory activities drugbank.comdrugbank.com
BenzydamineMay increase the neuroexcitatory activities drugbank.comfindacode.com
BumadizoneMay increase the neuroexcitatory activities drugbank.comdrugbank.com
CarprofenMay increase the neuroexcitatory activities drugbank.com
CelecoxibMay increase the neuroexcitatory activities drugbank.com
Choline magnesium trisalicylateMay increase the neuroexcitatory activities drugbank.com
SalicylamideMay increase the neuroexcitatory activities drugbank.com
Salicylic acidMay increase the neuroexcitatory activities drugbank.com

Impact on Efficacy of Other Drugs (e.g., BCG vaccine, rosiglitazone)

This compound may impact the efficacy of certain other drugs. For instance, the therapeutic efficacy of the BCG vaccine can be decreased when used in combination with this compound. drugbank.com This is consistent with the general caution advised when administering antimicrobial or immunosuppressive agents with live vaccines like BCG, as they may interfere with the development of the immune response. merck.commims.comgoogleapis.com

Regarding rosiglitazone (B1679542), the therapeutic efficacy of rosiglitazone can be increased when used in combination with this compound. drugbank.comgoodrx.comgoodrx.com Rosiglitazone is a medication used to control blood sugar in type 2 diabetes. goodrx.comgoodrx.com

Here is a table summarizing the impact on the efficacy of these drugs:

Other DrugPotential Impact of this compound Co-administrationSource
BCG vaccineDecreased therapeutic efficacy drugbank.com
RosiglitazoneIncreased therapeutic efficacy drugbank.comgoodrx.comgoodrx.com

Analytical Methodologies for Rufloxacin Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the determination of rufloxacin in various matrices, including biological fluids and pharmaceutical formulations. uni.lu, guidetopharmacology.org, nih.gov, fishersci.ca, epa.gov, nih.gov, mims.com, nih.gov Its versatility, sensitivity, and ability to separate this compound from potential interferences make it a preferred method.

UV Detection Parameters and Optimization

UV detection is commonly employed in HPLC methods for this compound due to the compound's inherent absorbance in the ultraviolet spectrum. Various wavelengths have been reported for optimal detection. For instance, monitoring at 295 nm has been used for the determination of this compound in human serum and urine. guidetopharmacology.org Another method for simultaneous quantification of this compound and theophylline (B1681296) in human plasma utilized UV detection at 280 nm. miami.edu The selection and optimization of the UV detection wavelength are typically based on the compound's maximum absorbance to ensure adequate sensitivity. Optimization of HPLC parameters, including mobile phase composition, pH, flow rate, and temperature, is performed to achieve optimal separation efficiency, peak shape, and sensitivity for this compound. nih.gov, labsolu.ca, nih.gov

Sample Preparation and Extraction Procedures

Effective sample preparation is essential for the accurate quantification of this compound, particularly in complex biological matrices like plasma, serum, and urine. Liquid-liquid extraction (LLE) is a frequently employed technique. One method for serum and urine involved vortex-mixing samples with dichloromethane (B109758) at pH 7.4, followed by evaporation of the organic layer and reconstitution in 0.05 M NaOH. guidetopharmacology.org Another approach for plasma utilized a mixture of dichloromethane-diethyl ether for extraction, with subsequent evaporation and reconstitution in the mobile phase. miami.edu LLE procedures aim to isolate this compound from matrix components that could interfere with the chromatographic analysis. nih.gov, wikipedia.org,,

Assay Validation (Linearity, Sensitivity, Specificity, Accuracy, Precision, Detection Limits)

Analytical methods for this compound quantification undergo rigorous validation to ensure their reliability and suitability for the intended application, following guidelines such as those from ICH., Key validation parameters include linearity, sensitivity, specificity, accuracy, precision, and detection limits.

Linearity demonstrates that the analytical response is directly proportional to the analyte concentration within a defined range. Reported linear ranges for this compound in biological fluids include 0.05 to 5.0 µg/cm³ in human plasma miami.edu and 0.1 to 10 µg/mL in human serum and 0.05 to 10 µg/mL in urine. guidetopharmacology.org

Sensitivity is assessed through the limits of detection (LOD) and quantification (LOQ). The LOD is the lowest analyte concentration that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. LOD values reported for this compound are 0.03 µg/cm³ in human plasma miami.edu and 0.05 µg/mL in human serum and 0.03 µg/mL in urine. guidetopharmacology.org

Specificity confirms that the method accurately measures this compound without interference from endogenous substances or other co-administered drugs. guidetopharmacology.org,

Accuracy is the closeness of agreement between the measured value and the true value. Precision refers to the reproducibility of the results under specified conditions (e.g., intra-day and inter-day precision). Validation studies provide data on the relative errors and relative standard deviations (RSD) to demonstrate the accuracy and precision of the method. miami.edu, guidetopharmacology.org,,

The following table summarizes typical validation parameters reported for HPLC methods for this compound in biological fluids:

ParameterMatrixRange (µg/mL or µg/cm³)LOD (µg/mL or µg/cm³)Accuracy (Relative Error %)Precision (RSD %)Citation
Linearity & LODPlasma0.05 - 5.0 (µg/cm³)0.03 (µg/cm³) miami.edu
Linearity & LODSerum0.1 - 10 (µg/mL)0.05 (µg/mL) guidetopharmacology.org
Linearity & LODUrine0.05 - 10 (µg/mL)0.03 (µg/mL) guidetopharmacology.org
AccuracyPlasma0.1, 1.0, 5.0 (µg/cm³)4.2, 5.0, 1.6 miami.edu
Precision (RSD)Plasma0.1, 1.0, 5.0 (µg/cm³)3.4, 2.8, 1.7 miami.edu

Application in Biological Fluids (Serum, Plasma, Urine)

HPLC methods are widely applied for the quantification of this compound in biological fluids such as serum, plasma, and urine to support pharmacokinetic and drug monitoring studies. miami.edu, guidetopharmacology.org, nih.gov These methods involve the described sample preparation techniques to handle the complexities of the biological matrices and are validated to ensure accurate and reliable results within the relevant concentration ranges encountered in these samples.

High-Performance Capillary Electrophoresis (HPCE)

High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), is another analytical technique used for the determination of this compound. epa.gov, nih.gov HPCE offers advantages such as high separation efficiency, low sample and solvent consumption, and rapid analysis times.

Optimization of Analytical Parameters (e.g., running buffer, voltage, temperature)

Optimization of analytical parameters is critical for achieving effective separation and detection of this compound by HPCE. Key parameters include the composition and pH of the running buffer (background electrolyte, BGE), applied voltage, and capillary temperature.

For the determination of this compound hydrochloride in coated tablets, a Capillary Zone Electrophoresis (CZE) method was optimized using a 0.10 M boric acid buffer adjusted to pH 8.8 as the BGE. The optimal voltage and temperature were determined to be 18 kV and 27 °C, respectively. Optimization strategies, such as experimental design, can be employed to simultaneously optimize multiple parameters for improved performance characteristics like peak area, migration time, and efficiency. For other fluoroquinolones analyzed by CE, buffer pH optimization is important for peak resolution, voltage optimization balances migration time and Joule heating, and capillary length affects efficiency., Borate buffers are commonly used in CE for the analysis of various compounds, including some antibiotics.

UV Detection

Ultraviolet (UV) detection is a commonly employed method in the analysis of this compound, particularly when used in conjunction with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). This compound exhibits absorbance in the UV spectrum, allowing for its detection and quantification.

Studies have utilized UV detection at specific wavelengths for this compound analysis. For instance, a high-performance liquid chromatographic method for quantifying this compound in human serum and urine used UV absorbance at 296 nm nih.gov. Another HPLC method for the simultaneous determination of this compound and theophylline in human plasma monitored the eluent with a UV detector at 280 nm psu.educapes.gov.brrsc.org. A capillary electrophoresis method for determining this compound hydrochloride in coated tablets employed UV detection, with optimized analyses run using a voltage of 18 kV, temperature of 27°C, and detection at 295 nm nih.govingentaconnect.com. The choice of wavelength is typically based on the compound's maximum absorbance to ensure sensitivity.

Quantitative Methods (External and Internal Standard)

Quantitative analysis of this compound often involves the use of calibration methods, primarily the external standard method (ESM) and the internal standard method (ISM). These methods help to ensure the accuracy and reproducibility of the results by relating the detector response to the concentration of the analyte.

In the external standard method, known concentrations of the analyte (this compound) are prepared and analyzed to create a calibration curve. The concentration of this compound in unknown samples is then determined by comparing their detector response to this curve. Studies have reported linearity ranges for ESM in techniques like high performance capillary electrophoresis (HPCE), with a range of 1.4 × 10⁻⁶ to 5.7 × 10⁻⁵ mol·L⁻¹ (r=0.9997) for this compound hydrochloride preparations ingentaconnect.com. The detection limit for ESM was reported as 5 × 10⁻⁷ mol·L⁻¹, and the quantification limit was 1.4 × 10⁻⁶ mol·L⁻¹ ingentaconnect.com.

The internal standard method involves adding a known concentration of a different compound (the internal standard) to both the standards and the samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This method helps to compensate for variations in sample preparation, injection volume, and detector response. Pefloxacin (B1679150) mesylate has been used as an internal standard in capillary electrophoresis methods for this compound hydrochloride determination nih.gov. In HPLC methods for this compound quantification in biological fluids, an internal standard is often used nih.govnih.gov. For instance, pipemidic acid has been used as an internal standard in an HPLC method for monitoring this compound in human serum and urine nih.gov. Another LC-MS/MS method for determining ciprofloxacin (B1669076) in rabbit serum used this compound as the internal standard rjptonline.org.

Studies comparing ESM and ISM in HPCE for this compound hydrochloride preparations showed linearity ranges of 1.6 × 10⁻⁶ to 1 × 10⁻⁴ mol·L⁻¹ (r=0.9997) for ISM ingentaconnect.com. The detection limit for ISM was 5.1 × 10⁻⁷ mol·L⁻¹, and the quantification limit was 1.6 × 10⁻⁶ mol·L⁻¹ ingentaconnect.com. The quantitative precision for ISM was reported as 0.84%-1.33% for intra-day and 1.83%-2.40% for inter-day analysis ingentaconnect.com. Recovery rates for this compound hydrochloride preparations using ISM were reported as 100.3% for capsules and 99.5% for tablets ingentaconnect.com.

The choice between ESM and ISM depends on the specific analytical method and matrix. ISM is often preferred for complex matrices like biological fluids to improve accuracy and reproducibility.

Microbiological Assays for Serum and Urine Levels

Microbiological assays are another approach used to determine the concentration of this compound in biological fluids such as serum and urine. These assays rely on the antibacterial activity of this compound against a susceptible microorganism. The concentration of the antibiotic is inversely proportional to the growth of the indicator organism.

Studies have reported using Escherichia coli ATCC 25922 as an indicator organism in microbiological assays for this compound in urine psu.edu. The lower detection limit for this compound in urine using this bioassay was reported as 2.5 mg/liter psu.edu. For serum, lower limits of detection for this compound have been reported as 0.50 mg/ml asm.org. The precision of the microbiological assay method for detecting this compound in plasma has been reported to be better than 3.6%, and for urine, better than 9.5% psu.edu. Another study using a microbiological assay reported reproducibility between days for this compound in serum at concentrations of 0.62, 2.5, and 5 mg/ml to be 3%, 6%, and 6%, respectively asm.org. For this compound in urine at concentrations of 1.5, 6.25, and 50 mg/ml, the reproducibility was 4%, 5%, and 10%, respectively asm.org.

Microbiological assays provide a measure of the biologically active concentration of this compound and can be valuable for assessing the drug's efficacy in biological samples.

Radiolabeling for Diagnostic Imaging Research (e.g., 99mTc-Rufloxacin)

Radiolabeling of antibiotics, including fluoroquinolones like this compound, has been explored for potential use in diagnostic imaging, particularly for the detection of infection and inflammation. This involves attaching a radioactive isotope, such as Technetium-99m (⁹⁹mTc), to the antibiotic molecule. The radiolabeled antibiotic can then accumulate at sites of bacterial infection, allowing for imaging using techniques like Single-Photon Emission Computed Tomography (SPECT).

⁹⁹mTc-rufloxacin complex has been prepared and its radiocharacterization and biological evaluation in a Staphylococcus aureus-infected rat model have been studied dntb.gov.uaup.ac.za. The preparation and quality control of ⁹⁹mTc-rufloxacin complex as a model for detecting sites of infection have also been investigated rsna.org.

The use of radiolabeled antibiotics for infection imaging offers the advantage of potentially differentiating between infection and aseptic inflammation nih.govresearchgate.net. Fluoroquinolone antibiotics are of interest for radiolabeling because they specifically bind to bacterial DNA gyrase nih.gov.

Immunomodulatory Effects and Non Classical Activities

Modulation of Phagocytic Function and Activity

Studies have indicated that rufloxacin can influence the activity of phagocytic cells, such as macrophages and neutrophils, which are crucial components of the innate immune response. In vitro experiments have demonstrated that this compound can significantly enhance human macrophage phagocytosis and increase the intracellular killing of bacteria like Klebsiella pneumoniae. nih.govoup.com This enhancement was observed even when bacteria were pre-incubated with this compound, suggesting the drug makes the bacteria more susceptible to uptake and killing by macrophages. nih.govoup.com Furthermore, pre-exposure of macrophages to this compound also led to a significant increase in the intracellular killing of K. pneumoniae, indicating that this compound can cross biological membranes and remain active within phagocytes. nih.govoup.com Ex-vivo studies in mice have corroborated these findings, showing that intravenous administration of this compound resulted in increased phagocytic and microbicidal intracellular activity by phagocytes. nih.govoup.com While some studies on other fluoroquinolones have shown varied effects on phagocytosis, ranging from no effect to inhibition, research specifically on this compound highlights its capacity to enhance these functions. pan.olsztyn.plasm.org

Potential Antiproliferative Properties in Eukaryotic Cells

Fluoroquinolones, including this compound, have been reported to exhibit antiproliferative properties against various human cancer cells in vitro, often through mechanisms independent of their primary target in bacteria. nih.govresearchgate.net This has led to investigations into their potential as agents with anticancer activity. nih.govresearchgate.netjscimedcentral.com

Induction of Apoptosis and Cell Cycle Arrest

Several fluoroquinolones have demonstrated the ability to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. nih.govnih.govresearchgate.netplos.org While the primary target of fluoroquinolones is prokaryotic topoisomerase II, they can also interact with the analogous eukaryotic topoisomerase II, albeit with much lower potency. researchgate.netresearchgate.netnih.gov This interaction can lead to DNA damage and subsequent induction of apoptosis and cell cycle arrest, typically in the S and G2/M phases. nih.govresearchgate.netplos.org Research suggests that these effects contribute to the growth inhibition observed in cancer cells treated with certain fluoroquinolones. nih.govplos.org

Disruption of Biochemical Transformation in Potentially Cancerous Cells

The process of malignant transformation involves a series of biochemical and genetic alterations that lead to uncontrolled cell growth and the acquisition of cancerous properties. wikipedia.org Some fluoroquinolones have been reported to potentially disrupt these biochemical transformations in potentially cancerous cells. nih.gov This could involve influencing signaling pathways or cellular processes critical for the maintenance of the transformed phenotype. While the specific mechanisms by which this compound might achieve this are still under investigation, the broader class of fluoroquinolones has shown the capacity to interfere with various aspects of cancer cell biology beyond direct topoisomerase inhibition. nih.govresearchgate.net

Enhancement of Other Chemotherapeutic Agents' Uptake

Some studies suggest that certain fluoroquinolones may enhance the cellular uptake of other chemotherapeutic agents. nih.gov This potential synergistic effect could be valuable in combination cancer therapies, allowing for lower doses of more toxic chemotherapeutics or overcoming mechanisms of drug resistance. diva-portal.orgelmerjournals.com The mechanisms underlying this enhanced uptake are not fully elucidated but could involve alterations in cell membrane permeability or transport proteins.

In Vivo Effects on T-Cell Subsets and Tumor Necrosis Factor Production

In vivo studies have investigated the effects of this compound on components of the adaptive immune system, such as T-cell subsets, and on the production of cytokines like tumor necrosis factor (TNF). Research in mice infected with Bacteroides fragilis showed that this compound, along with ciprofloxacin (B1669076), did not alter the helper/suppressor T-cell ratio. nih.govnih.govdntb.gov.ua However, these quinolones did modulate the kinetics of tumor necrosis factor production in the infected animals. nih.govnih.govdntb.gov.ua TNF is a pleiotropic cytokine involved in inflammation, immune regulation, and antitumor responses. biovendor.com The modulation of TNF production by this compound suggests an influence on the inflammatory and immune responses during infection. nih.govnih.gov While the precise implications of this modulation require further investigation, it highlights the potential of this compound to exert effects on the cytokine profile in vivo.

Future Research Directions and Therapeutic Re Evaluation

Addressing Limited Recent Research Activity

Despite its established mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, the research and development landscape for Rufloxacin has seen limited activity in recent years. patsnap.com This shift in focus is largely attributed to the emergence of newer antibiotics possessing broader spectrums of activity and potentially lower incidences of resistance. patsnap.com The decline in research output is not unique to this compound but reflects a broader trend in antimicrobial resistance (AMR) research, where publications and patents for antibiotics have significantly decreased compared to other fields like cancer and HIV/AIDS. amrindustryalliance.org As of 2022, the number of papers published on antibiotics was considerably lower than those on cancer. amrindustryalliance.org Addressing this limited research activity is crucial for a comprehensive understanding of this compound's current relevance and potential future applications.

Exploration of Novel Delivery Systems (e.g., Mucoadhesive Polymers for Ocular Delivery)

The exploration of novel delivery systems presents a promising avenue for re-evaluating this compound's therapeutic utility, particularly for targeted applications. One area of investigation has focused on ocular delivery, where achieving sufficient drug concentrations at the site of infection can be challenging with traditional methods. nih.govasm.org

Studies have explored the use of mucoadhesive polymers, such as those extracted from tamarind seeds (TSP), to enhance the intraocular penetration and efficacy of this compound in topical treatments. nih.govasm.orgresearchgate.netnih.gov Research in experimental bacterial keratitis models in rabbits demonstrated that a mucoadhesive polymer significantly increased the intra-aqueous penetration of this compound in both infected and uninfected eyes. nih.govasm.org Furthermore, this compound delivered via this polysaccharide reduced bacterial loads (Pseudomonas aeruginosa and Staphylococcus aureus) in the cornea at a higher rate compared to this compound alone. nih.govasm.org The use of such a polymer allowed for a substantial reduction of S. aureus even with extended dosing intervals. nih.govasm.org These findings suggest that mucoadhesive polymers can prolong the precorneal residence time of the antibiotic and enhance its accumulation in the cornea, potentially by reducing washout. nih.govasm.org This highlights the potential of novel delivery systems to improve the therapeutic performance of this compound for specific indications like bacterial keratitis.

Data from a study on ocular penetration of antibiotics in rabbits illustrates the impact of a mucoadhesive polymer (TSP) on this compound concentrations in the aqueous humor:

Treatment GroupAqueous Humor Concentration (µg/ml) - Uninfected EyesAqueous Humor Concentration (µg/ml) - P. aeruginosa-infected EyesAqueous Humor Concentration (µg/ml) - S. aureus-infected Eyes
This compound alone3.25 ± 0.402.24 ± 0.263.33 ± 0.21
TSP-Rufloxacin4.62 ± 0.685.63 ± 0.736.91 ± 0.89

Note: Data is representative of findings showing increased intraocular drug levels with TSP-Rufloxacin compared to this compound alone. asm.org

This research suggests that novel delivery systems could broaden the applicability and improve the effectiveness of this compound for targeted infections.

Investigation of this compound in Multidrug-Resistant Organism Infections

The increasing prevalence of multidrug-resistant (MDR) organisms poses a significant challenge in infectious disease treatment. While this compound has shown activity against a range of bacteria, its potential role in combating MDR infections requires further investigation. Infections caused by MDR bacteria are associated with lower resolution rates and a higher incidence of septic shock, contributing to increased mortality due to the failure of empirical antimicrobial treatment. xiahepublishing.comnih.gov

Historically, this compound has demonstrated effectiveness against members of the Enterobacteriaceae and a significant proportion of Staphylococcus aureus isolates. nih.govresearchgate.netnih.gov However, its activity against certain challenging pathogens like Pseudomonas aeruginosa has been noted as limited compared to other fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917). nih.govnih.gov

Given the evolving landscape of resistance, further in vitro and clinical studies are needed to precisely define this compound's activity against current MDR strains across various bacterial species. Identifying specific MDR pathogens or infection types where this compound might still offer a therapeutic advantage, perhaps in combination with other agents, is a critical area for future research.

Reassessment of Clinical Indications in Light of Newer Antibiotics

The advent of newer antibiotics with potentially broader spectrums and different resistance profiles necessitates a reassessment of this compound's established clinical indications. patsnap.commdpi.com this compound has been primarily indicated for urinary tract infections (UTIs), respiratory tract infections, and certain skin infections. patsnap.com

While this compound has shown comparable efficacy to some older antibiotics in specific contexts, such as uncomplicated cystitis compared to other standard treatments or in chronic bacterial prostatitis compared to ofloxacin (B1677185), the emergence of newer agents with improved activity against resistant strains or more favorable pharmacokinetic profiles warrants a comprehensive re-evaluation. For instance, newer fluoroquinolones like levofloxacin (B1675101) and moxifloxacin (B1663623) have demonstrated potent activity against pathogens like Streptococcus pneumoniae, where this compound's activity is limited. researchgate.netwikipedia.org

Q & A

Q. What are best practices for presenting conflicting data on this compound's cytotoxicity in human cell lines?

  • Methodological Answer : Use dual-axis plots to compare dose-response curves (e.g., viability vs. ROS generation). Discuss confounding factors (e.g., cell passage number, serum batch variability). Apply meta-analysis techniques to reconcile discrepancies, weighting studies by sample size and methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rufloxacin
Reactant of Route 2
Rufloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.